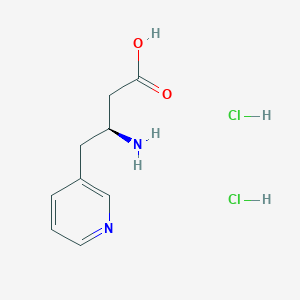

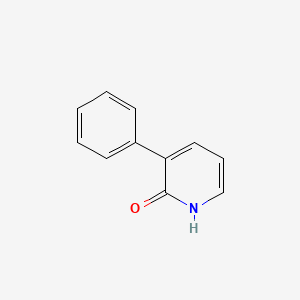

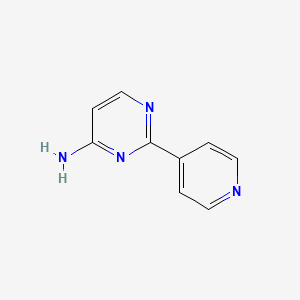

2-(Pyridin-4-yl)pyrimidin-4-amine

Übersicht

Beschreibung

“2-(Pyridin-4-yl)pyrimidin-4-amine” is a compound that has been identified as a relevant scaffold for protein kinase inhibition . It is a white to off-white or brown solid .

Synthesis Analysis

The synthesis of “2-(Pyridin-4-yl)pyrimidin-4-amine” involves several steps. It serves as an intermediate compound during the synthesis of Nilotinib . The synthesis process involves the use of Grignard reagents .Molecular Structure Analysis

The molecular structure of “2-(Pyridin-4-yl)pyrimidin-4-amine” is C9H8N4 . It has a planar structure which could lead to potential DNA intercalation .Chemical Reactions Analysis

The chemical reactions of “2-(Pyridin-4-yl)pyrimidin-4-amine” are complex and involve several steps. The electron-withdrawing groups of trifluoromethyl and pyridine facilitate the amide bond cleavage and lead to the in vivo formation of a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyridin-4-yl)pyrimidin-4-amine” include a melting point of 262 - 264 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

2-(Pyridin-4-yl)pyrimidin-4-amine and its derivatives have been explored for their antimicrobial properties. Research has shown that some compounds in this category exhibit significant inhibitory effects against a range of microbial activities. For instance, a study demonstrated that specific pyrimidine salts showed good inhibition towards antimicrobial activity, highlighting their potential in this area (Mallikarjunaswamy et al., 2013).

Synthesis of N-Arylpyrimidin-2-amine Derivatives

The synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been achieved using palladium catalysts. These derivatives were obtained in moderate to good yields and are significant for the preparation of new heterocyclic compounds. This demonstrates the versatility of 2-(Pyridin-4-yl)pyrimidin-4-amine in synthesizing a variety of chemical structures (El-Deeb et al., 2008).

Application in Histamine H4 Receptor Ligands

Compounds containing 2-aminopyrimidine have been synthesized as ligands for the histamine H4 receptor. These ligands have shown potential as anti-inflammatory agents and in pain management, indicating the therapeutic potential of 2-(Pyridin-4-yl)pyrimidin-4-amine in medicinal chemistry (Altenbach et al., 2008).

Development of Cholinesterase and Aβ-Aggregation Inhibitors

Derivatives of 2-(Pyridin-4-yl)pyrimidin-4-amine have been synthesized and evaluated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. This research holds significance in the development of potential treatments for Alzheimer's disease, showcasing the compound's relevance in neurodegenerative disorders (Mohamed et al., 2011).

Biotransformation in β-Secretase Inhibitors

The compound has been studied in the context of biotransformation, particularly in β-secretase inhibitors, where it is involved in ring opening and contraction of a pyrimidine ring. Such studies provide insights into the metabolic fate and potential therapeutic applications of related compounds (Lindgren et al., 2013).

C–H Activation Studies

2-(Pyridin-4-yl)pyrimidin-4-amine derivatives undergo C–H activation, forming N,N,C-coordinated palladium(II) complexes. These studies contribute to understanding the reaction mechanisms and potential applications in coordination chemistry (Çayir et al., 2014).

Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Research on 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as histone lysine demethylase inhibitors has been conducted. Such derivatives are important in epigenetic research, providing insights into histone modification and potential therapeutic applications (Bavetsias et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Future research on “2-(Pyridin-4-yl)pyrimidin-4-amine” could focus on its potential as an anticancer drug. The planar pyrido[3,4-g]quinazoline tricyclic system was found to be mandatory to maintain the protein kinase inhibitory potency in this series . Further studies could explore the development of new compounds with improved efficacy and safety profiles .

Eigenschaften

IUPAC Name |

2-pyridin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNZWLWIUXHAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384420 | |

| Record name | 2-(Pyridin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-4-yl)pyrimidin-4-amine | |

CAS RN |

61310-29-0 | |

| Record name | 2-(Pyridin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.